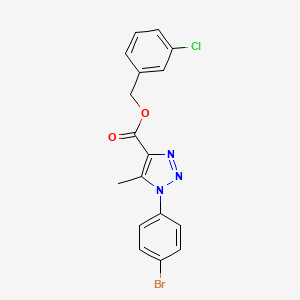
3-chlorobenzyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-chlorobenzyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate” is a complex organic molecule that contains several functional groups. It has a 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms . The triazole ring is substituted with a 4-bromophenyl group, a 3-chlorobenzyl group, and a carboxylate ester group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 1,2,3-triazole ring would likely contribute to the rigidity of the molecule, while the phenyl rings could participate in pi-pi stacking interactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom on the phenyl ring could be replaced in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the presence of polar functional groups, the overall shape of the molecule, and the types of intermolecular forces it can participate in would all influence its properties .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Characterization
This compound is obtained through a multi-step synthesis process, with its structure confirmed by high-resolution mass spectrometry (HRMS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) experiments . The detailed characterization is crucial for confirming the purity and identity of the compound, which is foundational for its application in any further research.
Pharmacokinetics Modulation
The incorporation of the triazole moiety into biologically active compounds is known to positively affect the pharmacokinetic properties of drugs . This can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for drug development.
Antibacterial Activity
Triazole derivatives, including the compound , have been reported to exhibit promising antibacterial activity . This makes them potential candidates for the development of new antibacterial agents, especially in the face of rising antibiotic resistance.
Antileishmanial and Antimalarial Activities
Compounds bearing the triazole ring have shown potent antileishmanial and antimalarial activities . These activities are evaluated through both in vitro and in vivo studies, providing a basis for the development of new treatments for these tropical diseases.
Neurotoxicity Studies
The neurotoxic potentials of triazole derivatives are studied to understand their effects on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain . These studies are important for assessing the safety profile of new compounds intended for neurological applications.
Zukünftige Richtungen
The study of complex organic molecules like this one is a vibrant area of research, with potential applications in fields like medicinal chemistry, materials science, and chemical biology. Future work could involve synthesizing this compound, studying its properties, and exploring its potential uses .
Wirkmechanismus
Target of Action
Similar compounds, such as pyrazole derivatives, have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
For instance, a compound with a similar structure displayed superior antipromastigote activity . This suggests that our compound might also interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways leading to their antileishmanial and antimalarial activities .
Pharmacokinetics
It’s worth noting that the incorporation of piperazine into biologically active compounds can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Similar compounds have shown significant antileishmanial and antimalarial activities , suggesting that our compound might also have similar effects.
Eigenschaften
IUPAC Name |
(3-chlorophenyl)methyl 1-(4-bromophenyl)-5-methyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClN3O2/c1-11-16(17(23)24-10-12-3-2-4-14(19)9-12)20-21-22(11)15-7-5-13(18)6-8-15/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAZWOKNPVBZFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)OCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2876172.png)
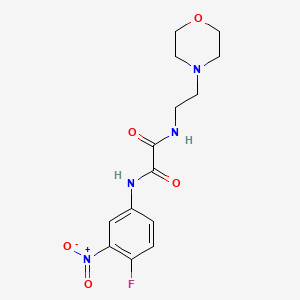

![N-(2,5-difluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2876175.png)
![3-amino-N-[2-(propylsulfanyl)-1,3-benzothiazol-6-yl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2876177.png)

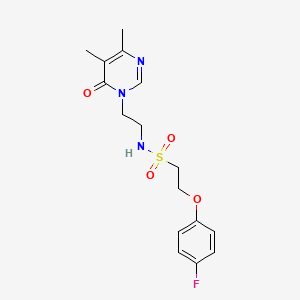
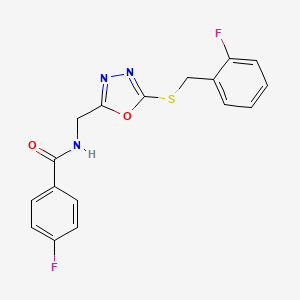
![[2-(2-Benzoylanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2876188.png)
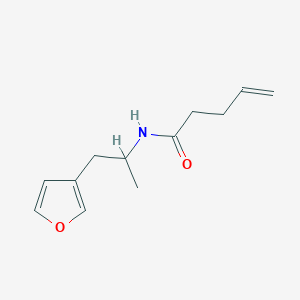

![2-[[5-Ethylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2876192.png)